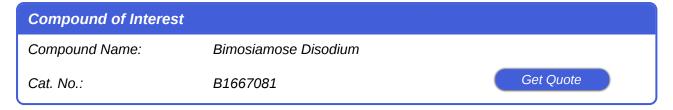


TBC-1269 (Bimosiamose): A Technical Guide to a Pan-Selectin Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of TBC-1269, a pan-selectin inhibitor also known as Bimosiamose. TBC-1269 is a synthetic, non-oligosaccharide antagonist of E-selectin, P-selectin, and L-selectin, which has been investigated for its anti-inflammatory properties in a range of diseases, including asthma and psoriasis.

Core Concepts and Mechanism of Action

TBC-1269 functions as a structural mimic of the natural selectin ligand, sialyl Lewisx (sLex), competitively inhibiting the binding of leukocytes to the vascular endothelium. This inhibition of selectin-mediated adhesion is crucial in preventing the initial tethering and rolling of leukocytes, a critical step in the inflammatory cascade. By blocking this process, TBC-1269 effectively reduces the recruitment of inflammatory cells, such as neutrophils, to sites of inflammation.[1]

The primary mechanism of action of TBC-1269 is the disruption of the interaction between selectins on endothelial cells (E-selectin and P-selectin) and leukocytes (L-selectin) and their carbohydrate ligands on opposing cells. This interference with cell-cell adhesion mitigates the inflammatory response.

Quantitative Data Summary



The following tables summarize the key quantitative data associated with the preclinical and clinical development of TBC-1269.

Table 1: In Vitro Inhibitory Activity of TBC-1269

Selectin Target	IC50 Value (μM)
E-selectin	88[1]
P-selectin	20[1]
L-selectin	86[1]

Table 2: Preclinical Efficacy of TBC-1269 in a Rat Model of Ischemia/Reperfusion Injury

Parameter	TBC-1269 (25 mg/kg, i.v.)	Control
Survival Rate	70%	Not specified
Neutrophil Migration Inhibition	81%	Not applicable
Liver Enzyme Levels (6h post-reperfusion)	Markedly decreased	Elevated
Histologic Damage Scores	Improved	Severe

Data from a study in Sprague-Dawley rats with administration 15 minutes before reperfusion.[1]

Table 3: Pharmacokinetic Parameters of TBC-1269 in Humans

Route of Administrat ion	Dose	Cmax	tmax	t1/2 (elimination)	AUC(0-inf)
Intravenous Infusion	30 mg/kg	675 ± 11 μg/mL	0.36 ± 0.13 h	4.1 ± 1.0 h	1,360 ± 393 h∙µg/mL
Inhalation (Multiple Dose)	>50 mg twice daily	64 ng/mL	Not specified	Not specified	5,746 h·ng/mL (median)



Table 4: Clinical Efficacy of Inhaled TBC-1269 in Mild Allergic Asthma (Phase IIa)

Endpoint	Bimosiamose (70 mg bid)	Placebo	% Attenuation	p-value
Maximum Fall in FEV1 (3-8h post- allergen)	-6.52 ± 3.86%	-13.10 ± 2.30%	50.2%	0.045
Early Asthmatic Response	No significant effect	No significant effect	-	-
Post-allergen Airway Hyperresponsive ness	No significant effect	No significant effect	-	-
Exhaled Nitric Oxide	No significant effect	No significant effect	-	-

Experimental Protocols In Vitro P-Selectin Adhesion Assay

This protocol describes the methodology to assess the inhibitory effect of TBC-1269 on the adhesion of neutrophils and eosinophils to P-selectin.

Materials:

- Isolated human neutrophils and eosinophils
- Recombinant human P-selectin
- TBC-1269
- 96-well microtiter plates
- Fluorescent labeling dye (e.g., Calcein-AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)



Procedure:

- Plate Coating: Coat 96-well plates with recombinant human P-selectin overnight at 4°C.
- Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
- Cell Preparation: Isolate neutrophils and eosinophils from human peripheral blood using density gradient centrifugation. Label the cells with a fluorescent dye according to the manufacturer's instructions.
- Inhibition: Pre-incubate the P-selectin-coated plates with varying concentrations of TBC-1269 (e.g., 1 to 1000 μg/mL) for a specified time.[1]
- Adhesion: Add the fluorescently labeled neutrophils or eosinophils to the wells and incubate for a defined period (e.g., 30-60 minutes) under static or dynamic (flow) conditions.
- Washing: Gently wash the wells to remove non-adherent cells.
- Quantification: Measure the fluorescence of the adherent cells using a fluorescence plate reader. The percentage of inhibition is calculated relative to the control (no TBC-1269).

Thioglycollate-Induced Peritonitis in Mice

This in vivo model is used to evaluate the anti-inflammatory effects of TBC-1269 by measuring its ability to inhibit leukocyte recruitment into the peritoneal cavity.

Materials:

- Mice (e.g., C57BL/6)
- Sterile 3% thioglycollate medium[2]
- TBC-1269 solution
- Phosphate-buffered saline (PBS)
- Hemocytometer or automated cell counter



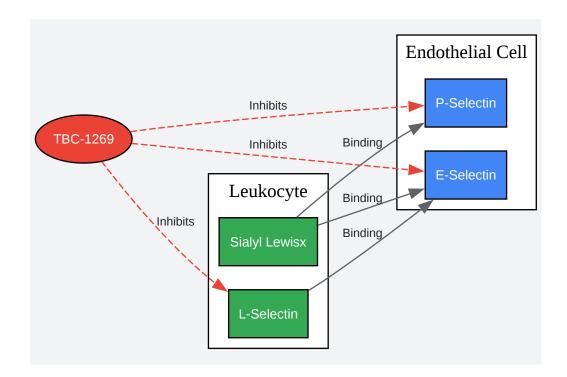
Flow cytometer and relevant antibodies for leukocyte differentiation

Procedure:

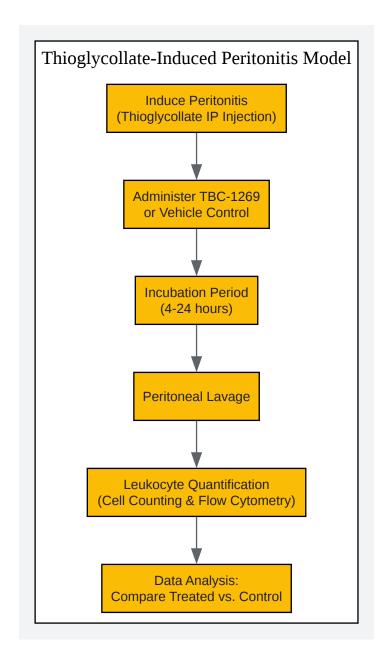
- Induction of Peritonitis: Inject mice intraperitoneally with 1 mL of sterile 3% thioglycollate medium.[3][4]
- TBC-1269 Administration: Administer TBC-1269 at a specific dose (e.g., 25 mg/kg) via a chosen route (e.g., intravenous or intraperitoneal injection) at a designated time point relative to the thioglycollate injection.
- Peritoneal Lavage: At a predetermined time after thioglycollate injection (e.g., 4-24 hours), euthanize the mice and perform a peritoneal lavage by injecting and then aspirating a known volume of cold PBS into the peritoneal cavity.[5]
- Cell Counting and Analysis:
 - Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
 - Perform differential cell counts to identify the number of neutrophils, macrophages, and other leukocyte populations using flow cytometry with specific cell surface markers.
- Data Analysis: Compare the number of recruited leukocytes in the TBC-1269-treated group to a vehicle-treated control group to determine the percentage of inhibition.

Mandatory Visualizations









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References



- 1. Inhibition of adhesion of human neutrophils and eosinophils to P-selectin by the sialyl Lewis antagonist TBC1269: preferential activity against neutrophil adhesion in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. [PDF] Thioglycollate Induced Peritonitis | Semantic Scholar [semanticscholar.org]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. olac.berkeley.edu [olac.berkeley.edu]
- To cite this document: BenchChem. [TBC-1269 (Bimosiamose): A Technical Guide to a Pan-Selectin Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667081#tbc-1269-pan-selectin-inhibitor-discovery-and-development]

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